molecular formula C14H23IN2S B4972031 2-methylsulfanylspiro[5,6,7,8-tetrahydro-1H-quinazoline-4,1'-cyclohexane];hydroiodide

2-methylsulfanylspiro[5,6,7,8-tetrahydro-1H-quinazoline-4,1'-cyclohexane];hydroiodide

Cat. No.: B4972031
M. Wt: 378.32 g/mol
InChI Key: ZJMODHDNBSAUKZ-UHFFFAOYSA-N
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Description

2-methylsulfanylspiro[5,6,7,8-tetrahydro-1H-quinazoline-4,1’-cyclohexane];hydroiodide is a complex heterocyclic compound. It features a spiro connection between a quinazoline and a cyclohexane ring, with a methylsulfanyl group attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanylspiro[5,6,7,8-tetrahydro-1H-quinazoline-4,1’-cyclohexane];hydroiodide typically involves the Mannich reaction, which is a form of aminomethylation. This reaction involves the condensation of formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom. For this specific compound, the reaction of 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one with formaldehyde and methylamine in ethanol yields the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanylspiro[5,6,7,8-tetrahydro-1H-quinazoline-4,1’-cyclohexane];hydroiodide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The quinazoline ring can be reduced under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methylsulfanylspiro[5,6,7,8-tetrahydro-1H-quinazoline-4,1’-cyclohexane];hydroiodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylsulfanylspiro[5,6,7,8-tetrahydro-1H-quinazoline-4,1’-cyclohexane];hydroiodide involves its interaction with biological targets. The compound’s quinazoline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes critical for microbial or cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylsulfanylspiro[5,6,7,8-tetrahydro-1H-quinazoline-4,1’-cyclohexane];hydroiodide is unique due to its spiro connection and the presence of a methylsulfanyl group, which can impart distinct chemical and biological properties compared to other quinazoline or quinoline derivatives.

Properties

IUPAC Name

2-methylsulfanylspiro[5,6,7,8-tetrahydro-1H-quinazoline-4,1'-cyclohexane];hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2S.HI/c1-17-13-15-12-8-4-3-7-11(12)14(16-13)9-5-2-6-10-14;/h2-10H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMODHDNBSAUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2(CCCCC2)C3=C(N1)CCCC3.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23IN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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